2-Bromo-4-hydroxy-6-nitrobenzonitrile
Description
2-Bromo-4-hydroxy-6-nitrobenzonitrile is a substituted benzonitrile derivative featuring bromine, hydroxyl, and nitro functional groups on an aromatic ring. The nitrile group at position 1, combined with bromine (electron-withdrawing), hydroxyl (polar, acidic), and nitro (strong electron-withdrawing) groups, suggests high reactivity in substitution and condensation reactions.
Properties
CAS No. |
111695-55-7 |
|---|---|
Molecular Formula |
C7H3BrN2O3 |
Molecular Weight |
243.01 g/mol |
IUPAC Name |
2-bromo-4-hydroxy-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H3BrN2O3/c8-6-1-4(11)2-7(10(12)13)5(6)3-9/h1-2,11H |
InChI Key |
RZBNXQODJUZGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromo-4-hydroxy-6-nitrobenzonitrile can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxy-6-nitrobenzonitrile using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. Another approach involves the nitration of 2-bromo-4-hydroxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2-Bromo-4-hydroxy-6-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-4-hydroxy-6-nitrobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxy-6-nitrobenzonitrile involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine and hydroxyl groups can also participate in chemical reactions that modulate the compound’s activity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Bromo-4-hydroxy-6-nitrobenzonitrile with analogs from the provided evidence, focusing on substituent effects, physicochemical properties, and reactivity.
Key Structural Differences
- Hydroxyl vs. Methoxy/Amino Groups: The hydroxyl group in the target compound contrasts with methoxy (e.g., 4-bromo-2-methoxy-6-nitrobenzonitrile ) and amino (e.g., 4-Amino-3-bromo-5-nitrobenzonitrile ) substituents in analogs. Hydroxyl: Enhances acidity (pKa ~8–10) and hydrogen-bonding capacity, influencing solubility in polar solvents. Methoxy: Electron-donating via resonance, increasing steric bulk and lipophilicity compared to hydroxyl. Amino: Strongly basic (pKa ~4–5 for aromatic amines) and nucleophilic, enabling participation in diazotization or coupling reactions.
Physicochemical Properties
The table below summarizes available data for analogs:
*Note: Molecular formulas for amino-substituted analogs (e.g., CAS 79603-03-5 ) are inferred but require experimental confirmation.
- Density and Boiling Point Trends :
- The methoxy analog’s higher predicted boiling point (391.3°C ) likely stems from increased molecular weight and reduced hydrogen-bonding capacity compared to the hydroxyl variant.
- Hydroxyl-substituted compounds generally exhibit higher solubility in water but lower thermal stability than methoxy derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
